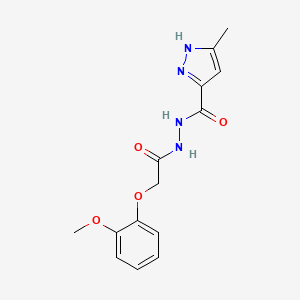

2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide

Description

2-(2-Methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a 2-methoxyphenoxy group and a 3-methylpyrazole-5-carbonyl substituent. The acetohydrazide backbone (-NH-NH-C(O)-) serves as a critical pharmacophore, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

N'-[2-(2-methoxyphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-9-7-10(16-15-9)14(20)18-17-13(19)8-22-12-6-4-3-5-11(12)21-2/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBVWQGRGKUVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Coupling of intermediates: The methoxyphenoxy intermediate is then coupled with the pyrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

The compound 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is a hydrazide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

The compound has shown promise in drug development, particularly as an anti-inflammatory and anticancer agent. Its structural components may interact with specific biological targets, leading to therapeutic effects.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The incorporation of the methoxyphenoxy group enhances solubility and bioavailability, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that hydrazides can possess antimicrobial activity. The unique structure of this compound may offer enhanced efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro tests have shown that similar hydrazide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific interactions of the methoxyphenyl and pyrazole groups with microbial enzymes are under investigation .

Material Science

The compound can also be explored for use in material science, particularly in the development of novel polymers or coatings due to its reactive functional groups.

Case Study: Polymer Synthesis

Research has indicated that incorporating hydrazide functionalities into polymer matrices can improve thermal stability and mechanical properties. The ability to form cross-links through hydrazone formation is particularly valuable .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole Derivative A | Anti-inflammatory | |

| Hydrazide B | Antimicrobial | |

| Hydrazone C | Polymer Stabilization |

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds and their reported bioactivities:

Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives

Key Observations :

Substituent Impact on Enzyme Inhibition: Ethylthio-benzimidazolyl derivatives (e.g., compound 228) exhibit potent α-glucosidase inhibition (IC₅₀ = 6.10 μM), outperforming acarbose (IC₅₀ = 378.2 μM) . The target compound’s pyrazole carbonyl group may similarly modulate enzyme interactions, though its efficacy remains untested. Nitrobenzylidene analogs (e.g., 302910-64-1) share the 2-methoxyphenoxy group with the target compound but lack pyrazole moieties, suggesting that pyrazole substitution could enhance selectivity for kinase or inflammatory targets .

Anti-inflammatory Potential: Derivatives like 4a and 4f () demonstrate that pyrazole-containing acetohydrazides can suppress TNF-α production and inhibit p38 MAPK, a key pathway in inflammation. The target compound’s 3-methylpyrazole group may confer similar anti-inflammatory properties .

Antimicrobial Activity :

- Tetrazole-based analogs (e.g., 3b, 3c) show moderate antifungal and antibacterial activity, indicating that heterocyclic substituents (e.g., pyrazole vs. tetrazole) influence antimicrobial potency .

Structural Flexibility: The acetohydrazide core tolerates diverse substituents, such as tert-butylphenoxy () or thiophene-methyltriazolyl (), without losing synthetic feasibility. This flexibility highlights opportunities to optimize the target compound’s pharmacokinetic profile .

Biological Activity

2-(2-Methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives have been widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Its structure includes:

- A methoxyphenoxy group

- A pyrazole ring

- An acetohydrazide moiety

Biological Activity Overview

Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities. The specific activities of 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide include:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi. In vitro assays revealed that certain pyrazole carboxamides exhibited notable antifungal activity .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of cyclooxygenase enzymes or modulation of nitric oxide pathways.

3. Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties, particularly against specific cancer cell lines. Some studies suggest that modifications on the pyrazole ring can enhance cytotoxicity against tumor cells . The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduced edema and cytokine production | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that 2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide exhibited significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups. This effect was attributed to the inhibition of nitric oxide synthase and cyclooxygenase pathways, highlighting its therapeutic potential for inflammatory conditions .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of pyrazole derivatives:

- Antimicrobial Mechanism : Pyrazoles disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death.

- Anti-inflammatory Mechanism : These compounds modulate immune responses by inhibiting inflammatory mediators such as TNF-α and IL-6.

- Anticancer Mechanism : The induction of apoptosis via mitochondrial pathways has been observed, along with cell cycle arrest in cancer cells treated with pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.